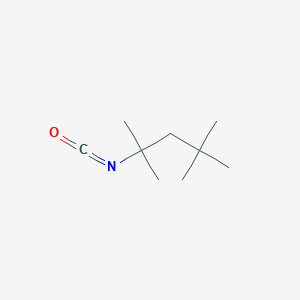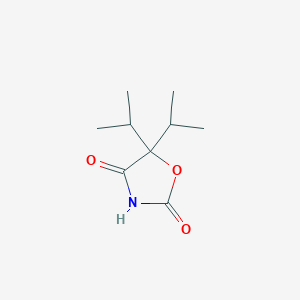
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, also known as DIPD, is a cyclic urea derivative that has been synthesized and studied for its potential applications in various fields of science. This compound has shown promise as a useful tool in scientific research due to its unique chemical properties and potential for use in a variety of applications.
Mecanismo De Acción
The mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to involve the formation of stable complexes with various metal ions and other reactive species. These complexes may then be used as intermediates in various chemical reactions, or may interact with biological molecules to produce a variety of effects.
Efectos Bioquímicos Y Fisiológicos
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain types of cancer cells, as well as its potential for use in the treatment of various neurological disorders. Additionally, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in scientific research is its versatility. This compound can be used in a variety of applications, ranging from asymmetric synthesis to the development of new pharmaceuticals. However, there are also some limitations to the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, including its relatively complex synthesis process and the potential for toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione. Some of the most promising areas of study include the development of new pharmaceuticals and other biologically active compounds, as well as the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione and its potential applications in various fields of science.
In conclusion, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a highly versatile compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and potential uses of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, this compound represents a valuable tool for researchers in a variety of fields.
Métodos De Síntesis
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of propan-2-ol with phosgene, followed by the addition of urea and the subsequent cyclization of the resulting intermediate. The synthesis of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of useful properties, including its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the development of new pharmaceuticals and other biologically active compounds.
Propiedades
Número CAS |
130689-83-7 |
|---|---|
Nombre del producto |
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
Clave InChI |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
SMILES canónico |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
Sinónimos |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
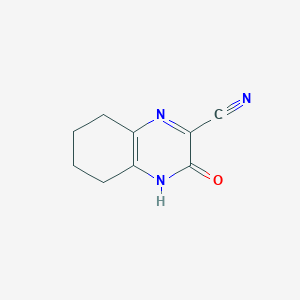
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
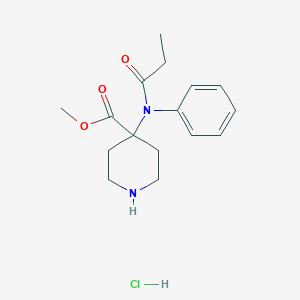
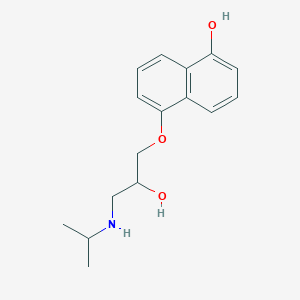
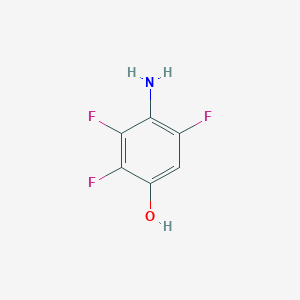
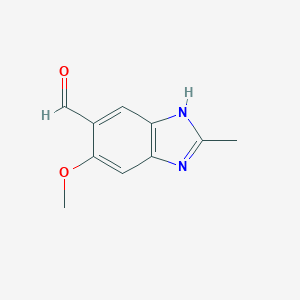
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)


